molecular formula C20H19N5O3S2 B2959908 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 1251706-66-7

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Cat. No.: B2959908
CAS No.: 1251706-66-7
M. Wt: 441.52
InChI Key: GRHHPIMGAVQRQD-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,3-benzoxazole sulfanyl moiety linked to a pyridazinone core substituted with a 2,4-dimethylthiazole group. Its molecular architecture combines multiple heterocyclic systems, which are often associated with diverse biological activities, including kinase inhibition and antimicrobial properties . The sulfanyl acetamide bridge serves as a flexible spacer, enabling conformational adaptability for target engagement.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S2/c1-12-19(30-13(2)22-12)15-7-8-18(27)25(24-15)10-9-21-17(26)11-29-20-23-14-5-3-4-6-16(14)28-20/h3-8H,9-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHHPIMGAVQRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzoxazole and thiazole intermediates, followed by their coupling with the pyridazine derivative. The final step involves the introduction of the acetamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.

Chemical Reactions Analysis

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or thiazole rings, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2).

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a fluorescent probe for detecting metal ions, making it useful in bioimaging and biosensing applications.

    Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as antimicrobial and anticancer activities, although further research is needed to confirm these effects.

    Industry: Its potential use as a corrosion inhibitor for metals in acidic environments has been explored, highlighting its industrial relevance.

Mechanism of Action

The exact mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzoxazole and thiazole moieties may play a role in binding to metal ions or interacting with biological macromolecules, while the pyridazine ring could be involved in modulating biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Sulfanyl Acetamide Derivatives

Compound Name Pyridazinone Substituent Sulfanyl Group Molecular Formula Molecular Weight (g/mol)
Target Compound 2,4-Dimethyl-1,3-thiazol-5-yl 1,3-Benzoxazol-2-yl C₂₂H₂₂N₆O₃S₂ 488.58
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide Thiophen-2-yl 1-Methyl-1H-tetrazol-5-yl C₁₆H₁₈N₆O₂S₂ 406.49
N-[2-({2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide N/A (Benzothiazole core) 1-Phenyl-1H-tetrazol-5-yl C₂₈H₂₈N₈O₂S₃ 604.76

Key Observations:

  • Heterocyclic Diversity : The target compound’s 2,4-dimethylthiazole substituent distinguishes it from the thiophene-containing analogue , which may alter electronic properties and steric bulk. Thiazoles generally exhibit higher metabolic stability compared to thiophenes due to reduced susceptibility to oxidative metabolism .
  • Core Structure: The analogue in replaces the pyridazinone core with a benzothiazole system, emphasizing the role of the central heterocycle in dictating target selectivity.

Molecular Networking and Fragmentation Patterns

Mass spectrometry-based molecular networking () clusters compounds by similarity in MS/MS fragmentation patterns. The target compound likely forms a cluster with other pyridazinone derivatives (e.g., ), sharing a cosine score >0.8 due to conserved pyridazinone fragmentation (e.g., loss of H₂O or CO). In contrast, benzothiazole derivatives () would cluster separately, with cosine scores <0.5, reflecting divergent core fragmentation .

Notes

Data Limitations : Pharmacokinetic and in vivo efficacy data for the target compound are absent in the provided evidence. Further studies should prioritize ADMET profiling.

Molecular Networking Applications : High-resolution MS/MS databases should be expanded to include this compound’s fragmentation patterns for improved dereplication .

Biological Activity

Overview

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic molecule featuring a benzoxazole and thiazole moiety, which are known for their diverse biological activities. This article focuses on the synthesis, biological properties, and potential therapeutic applications of this compound based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include the following key steps:

  • Formation of the Benzoxazole Ring : The benzoxazole moiety can be synthesized through cyclization reactions involving ortho-hydroxyanilines and carboxylic acids.
  • Thiazole Integration : The thiazole ring is often introduced via a reaction with appropriate thiazole precursors.
  • Final Coupling : The final acetamide structure is formed by coupling the benzoxazole-thiazole intermediate with an acetamide derivative.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds derived from benzothiazole and benzoxazole have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies have reported minimal inhibitory concentrations (MIC) as low as 50 µg/mL against specific strains such as Bacillus subtilis and Escherichia coli .
CompoundMIC (µg/mL)Bacterial Strain
2-(1,3-benzoxazol-2-ylsulfanyl)-N-{...}50Bacillus subtilis
3-(2-benzoxazol-5-yl)alanine derivatives100Staphylococcus aureus

Antifungal Activity

Similar compounds have demonstrated antifungal properties against pathogens like Candida albicans. The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole or thiazole rings can enhance antifungal efficacy .

Anticancer Potential

The anticancer potential of related compounds has been explored extensively:

  • Cytotoxicity Studies : Certain derivatives show selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, compounds synthesized from benzothiazole derivatives exhibited IC50 values ranging from 28 to 290 ng/mL against various cancer cell lines .
CompoundIC50 (ng/mL)Cell Line
Derivative A32WI-38 VA-13
Derivative B150MDA-MB-231

The biological activity of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{...} is hypothesized to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes, leading to disrupted metabolism in pathogens or cancer cells.
  • Receptor Modulation : It may also modulate receptor activity, affecting signaling pathways crucial for cell survival and proliferation.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Study 1 : A series of benzothiazole derivatives were tested for their antibacterial properties and showed promising results against resistant bacterial strains.
"The synthesized compounds displayed a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria" .

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